molecular formula C8H9BrClNO B13654228 (3-Bromo-4-chloro-5-methoxyphenyl)methanamine

(3-Bromo-4-chloro-5-methoxyphenyl)methanamine

Katalognummer: B13654228
Molekulargewicht: 250.52 g/mol
InChI-Schlüssel: MMNOLQAVUQJPNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-chloro-5-methoxyphenyl)methanamine is an organic compound that features a bromine, chlorine, and methoxy group attached to a benzene ring, along with a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chloro-5-methoxyphenyl)methanamine typically involves multiple steps. One common method includes the bromination and chlorination of a methoxy-substituted benzene ring, followed by the introduction of the methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-chloro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups to the benzene ring.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-chloro-5-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-chloro-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and methoxy groups can influence its binding affinity and activity. The methanamine group can also play a role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Bromo-4-methoxyphenyl)methanamine: Similar structure but lacks the chlorine atom.

    (3-Chloro-4-methoxyphenyl)methanamine: Similar structure but lacks the bromine atom.

    (3-Bromo-4-chloro-5-hydroxyphenyl)methanamine: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(3-Bromo-4-chloro-5-methoxyphenyl)methanamine is unique due to the specific combination of bromine, chlorine, and methoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H9BrClNO

Molekulargewicht

250.52 g/mol

IUPAC-Name

(3-bromo-4-chloro-5-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrClNO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,4,11H2,1H3

InChI-Schlüssel

MMNOLQAVUQJPNQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)CN)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.